4-{6-[4-(3-fluorobenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine
Description
4-{6-[4-(3-Fluorobenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine is a heterocyclic compound featuring a pyridazine core linked to a morpholine ring at position 3 and a 3-fluorobenzoyl-substituted piperazine moiety at position 5. This structure combines multiple pharmacophoric elements:
- Pyridazine: A six-membered aromatic ring with two adjacent nitrogen atoms, known for hydrogen-bonding interactions and metabolic stability.
- Morpholine: A saturated six-membered ring containing one oxygen and one nitrogen atom, enhancing solubility and bioavailability.
Properties
IUPAC Name |
(3-fluorophenyl)-[4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN5O2/c20-16-3-1-2-15(14-16)19(26)25-8-6-23(7-9-25)17-4-5-18(22-21-17)24-10-12-27-13-11-24/h1-5,14H,6-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRZULGFCCUUENH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3CCOCC3)C(=O)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{6-[4-(3-fluorobenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperazinyl Intermediate: The piperazinyl group is synthesized through the reaction of piperazine with appropriate reagents under controlled conditions.
Introduction of the Morpholinopyridazinyl Group: The morpholinopyridazinyl group is introduced via a nucleophilic substitution reaction, where the piperazinyl intermediate reacts with a morpholinopyridazine derivative.
Attachment of the Fluorophenyl Group: The final step involves the coupling of the fluorophenyl group to the morpholinopyridazinyl-piperazinyl intermediate through a carbonylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
4-{6-[4-(3-fluorobenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where different functional groups can be introduced or replaced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Pharmacological Properties
The compound exhibits a range of pharmacological activities due to its structural components, particularly the piperazine and pyridazine moieties. These features contribute to its ability to modulate neurotransmitter systems and exhibit anti-cancer properties.
Neuropharmacology
Research indicates that compounds containing piperazine structures can act as antagonists or agonists at various neurotransmitter receptors, including serotonin and dopamine receptors. Studies have shown that derivatives of piperazine can influence mood disorders and psychotic conditions, suggesting that 4-{6-[4-(3-fluorobenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine may have similar effects.
Anticancer Activity
The presence of the fluorobenzoyl group enhances the compound's ability to inhibit cancer cell proliferation. Preliminary studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, potentially through the modulation of signaling pathways involved in cell survival and death.
Case Studies
Several studies have explored the applications of compounds structurally related to this compound:
Study 1: Inhibition of Tyrosinase
A study published in PubMed Central evaluated the inhibitory effects of piperazine derivatives on tyrosinase from Agaricus bisporus. The findings indicated that certain derivatives exhibited significant antimelanogenic effects without cytotoxicity, supporting their potential use in cosmetic formulations aimed at reducing skin pigmentation .
Study 2: Anticancer Properties
Research focused on the anticancer properties of piperazine-containing compounds revealed that modifications to the piperazine ring could enhance activity against various cancer cell lines. For instance, specific derivatives showed potent inhibition of cell proliferation and induced apoptosis through caspase-dependent pathways .
Data Table: Summary of Research Findings
Mechanism of Action
The exact mechanism of action for 4-{6-[4-(3-fluorobenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially inhibiting certain enzymes or receptors involved in disease processes .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The 3-fluorobenzoyl group in the target compound is less lipophilic and electron-withdrawing than the 3-(trifluoromethyl)benzoyl group in Compound 10a. This difference may influence target affinity and metabolic stability .
Table 2: Hypothetical Property Comparison
Key Insights :
- Synthetic Efficiency : Compound 10a’s low yield (23%) highlights challenges in coupling trifluoromethylated intermediates, whereas the target compound’s simpler fluorine substituent may offer better synthetic accessibility.
- Molecular Weight : EN300-27120532’s high molecular weight (500.61 g/mol) may limit blood-brain barrier permeability, contrasting with the presumably lower weight of the target compound .
Recommendations :
- Conduct comparative assays for target affinity (e.g., kinase panels) and ADME profiling.
- Explore alternative coupling reagents to improve yields for trifluoromethylated derivatives .
Biological Activity
The compound 4-{6-[4-(3-fluorobenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine has emerged as a significant subject of study in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, highlighting its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 396.50 g/mol. The structure features a morpholine ring attached to a pyridazine moiety, which is further substituted with a piperazine derivative and a fluorobenzoyl group. This unique combination of functional groups is believed to contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 396.50 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in neurotransmission and cellular signaling pathways. Preliminary studies suggest that it may act as an inhibitor of monoamine oxidase (MAO), particularly MAO-B, which is implicated in neurodegenerative diseases.
Inhibition Studies
In vitro assays have demonstrated that derivatives similar to this compound exhibit potent inhibitory effects on MAO-B, with IC50 values in the low micromolar range. For instance, related compounds have shown IC50 values as low as 0.013 µM for MAO-B inhibition .
Biological Activity and Efficacy
Research indicates that This compound exhibits a range of biological activities:
1. Neuroprotective Effects
- Case Study : A study evaluated the neuroprotective properties of similar piperazine derivatives in models of oxidative stress, revealing that these compounds could significantly reduce neuronal cell death by enhancing antioxidant defenses .
2. Antidepressant Activity
- Mechanism : The compound's ability to inhibit MAO-B suggests potential antidepressant effects, as MAO inhibitors are known to increase levels of neurotransmitters such as serotonin and dopamine .
3. Anticancer Properties
- Preliminary screening has indicated that compounds with similar structures can inhibit cancer cell proliferation in vitro. For example, piperazine derivatives have been shown to induce apoptosis in various cancer cell lines .
Safety and Toxicology
Toxicological assessments are crucial for understanding the safety profile of new compounds. Initial cytotoxicity tests using healthy fibroblast cell lines indicate that the compound exhibits minimal toxicity at therapeutic concentrations, making it a promising candidate for further development .
Q & A
Q. What are the established synthetic routes for 4-{6-[4-(3-fluorobenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine, and what key reaction conditions are critical for yield optimization?
- Methodological Answer : Synthesis typically involves multi-step organic reactions:
- Step 1 : Construction of the pyridazine core via cyclization or cross-coupling reactions.
- Step 2 : Introduction of the piperazine ring through nucleophilic substitution or Buchwald-Hartwig amination .
- Step 3 : Attachment of the 3-fluorobenzoyl group via acyl chloride coupling under inert conditions (e.g., dry DCM, 0–5°C) .
- Step 4 : Morpholine ring incorporation using Mitsunobu or SN2 reactions .
Critical Conditions : - Temperature control (±5°C) during acylation to prevent side reactions.
- Use of catalysts (e.g., Pd for cross-coupling) and anhydrous solvents (THF, DMF) .
- Purification via column chromatography (silica gel, eluent gradient) to isolate intermediates .
Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
- Methodological Answer :
- HPLC-MS : Quantifies purity (>95% typical) and detects trace impurities using C18 columns and acetonitrile/water gradients .
- NMR (¹H, ¹³C, 19F): Confirms structural motifs (e.g., fluorobenzoyl [δ 160–165 ppm in 19F NMR], piperazine protons [δ 2.5–3.5 ppm]) .
- X-ray Crystallography : Resolves stereochemistry and packing interactions, as demonstrated in related piperazine-pyridazine derivatives .
Q. What preliminary biological screening assays are recommended to evaluate its therapeutic potential?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against kinases (e.g., PI3K, EGFR) due to the compound’s heterocyclic motifs .
- Cell Viability Assays : Use MTT or ATP-luciferase in cancer lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Receptor Binding Studies : Radioligand displacement assays for GPCRs (e.g., serotonin or dopamine receptors) given piperazine’s affinity .
Advanced Research Questions
Q. How can conflicting data on the compound’s biological activity (e.g., varying IC₅₀ values across studies) be systematically resolved?
- Methodological Answer :
- Source Analysis : Compare assay conditions (e.g., cell line origin, serum concentration, incubation time) .
- Dose-Response Refinement : Conduct 8-point dilution series with triplicates to reduce variability.
- Off-Target Profiling : Use proteome-wide affinity chromatography or thermal shift assays to identify non-specific interactions .
- Computational Validation : Molecular docking (AutoDock Vina) to predict binding modes against conflicting targets .
Q. What strategies optimize the compound’s pharmacokinetic properties (e.g., solubility, metabolic stability) for in vivo studies?
- Methodological Answer :
- Structural Modifications :
- Introduce polar groups (e.g., -OH, -COOH) on the morpholine ring to enhance aqueous solubility .
- Replace labile esters (e.g., benzoyl) with bioisosteres (e.g., sulfonamides) to improve metabolic stability .
- Formulation : Use cyclodextrin complexes or lipid nanoparticles for oral bioavailability enhancement .
- In Silico ADMET Prediction : Tools like SwissADME to prioritize derivatives with favorable LogP (2–4) and CYP450 inhibition profiles .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced selectivity?
- Methodological Answer :
- Core Modifications :
| Region | Modification | Impact |
|---|---|---|
| Piperazine | Replace 3-fluorobenzoyl with 2,4-difluoro | Increased hydrophobic interactions |
| Pyridazine | Introduce methyl at C2 | Steric hindrance reduces off-target binding |
| Morpholine | Oxetane substitution | Improves metabolic stability |
- Pharmacophore Mapping : Overlay active/inactive analogs using MOE to identify critical hydrogen-bond donors/acceptors .
- Free-Wilson Analysis : Quantify contributions of substituents to activity (e.g., fluorine’s role in target affinity) .
Q. What computational methods validate the compound’s mechanism of action against proposed biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : GROMACS for 100-ns trajectories to assess binding stability (RMSD < 2 Å) .
- Binding Energy Calculations : MM/GBSA to rank target affinities (ΔG < -40 kcal/mol indicates strong binding) .
- Network Pharmacology : Cytoscape to map multi-target interactions (e.g., kinase signaling cascades) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields (e.g., 40% vs. 65%) for key intermediates?
- Methodological Answer :
- Reaction Parameter Audit : Compare solvent purity (HPLC-grade vs. technical), catalyst lot variability, and inert atmosphere integrity .
- Intermediate Characterization : Use LC-MS to detect unreported byproducts (e.g., dimerization during acylation) .
- DoE (Design of Experiments) : Apply Taguchi methods to optimize temperature, stoichiometry, and mixing speed .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
